Technical Monograph: (2E,6E)-2,6-Bis[(2-methylphenyl)methylene]cyclohexan-1-one
Technical Monograph: (2E,6E)-2,6-Bis[(2-methylphenyl)methylene]cyclohexan-1-one
This technical monograph provides an in-depth analysis of (2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one , a synthetic curcuminoid analog. This document is structured to facilitate the translation of this compound from chemical synthesis to biological application, focusing on its role as a pharmacophore in drug discovery.[1][2]
A Mono-Carbonyl Analog of Curcumin (MAC) for Targeted Cytotoxicity
Chemical Identity & Nomenclature
This compound belongs to the class of diarylidenecycloalkanones , specifically the mono-carbonyl analogs of curcumin (MACs). Unlike curcumin, which possesses a labile
| Descriptor | Details |
| IUPAC Name | (2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one |
| Common Synonyms | 2,6-Bis(2-methylbenzylidene)cyclohexanone; 2,6-Bis(o-methylbenzylidene)cyclohexanone; 2-Me-BBC |
| CAS Registry Number | 85391-70-4 |
| Molecular Formula | C |
| Molecular Weight | 302.41 g/mol |
| SMILES | CC1=CC=CC=C1/C=C2/C(=O)/C(=C/C3=CC=CC=C3C)/CCC2 |
| Stereochemistry | E,E (Trans, Trans) configuration is the thermodynamically stable form.[3][4][5] |
Synthetic Architecture
The synthesis of 2,6-bis[(2-methylphenyl)methylene]cyclohexan-1-one relies on the Claisen-Schmidt condensation . This reaction involves the base-catalyzed aldol condensation of one equivalent of cyclohexanone with two equivalents of 2-methylbenzaldehyde (o-tolualdehyde), followed by dehydration.
Reaction Mechanism
-
Enolate Formation: Base removes an
-proton from cyclohexanone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-methylbenzaldehyde.
-
Dehydration: Elimination of water yields the
-unsaturated ketone. -
Second Condensation: The process repeats at the C-6 position of the cyclohexanone ring to form the symmetric bis-benzylidene product.
Experimental Protocol: Base-Catalyzed Synthesis
Objective: Synthesis of (2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one.
Reagents:
-
Cyclohexanone (10 mmol)
-
2-Methylbenzaldehyde (22 mmol, 1.1 eq excess)
-
Sodium Hydroxide (NaOH), 10% aqueous solution[5]
-
Ethanol (95%)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of cyclohexanone and 22 mmol of 2-methylbenzaldehyde in 20 mL of ethanol.
-
Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at room temperature (25°C). Critical: Maintain temperature; excessive heat can lead to polymerization.
-
Reaction: Stir the mixture for 2–4 hours. The solution will turn yellow/orange, and a precipitate will begin to form. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 4:1).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).
-
Isolation: Filter the yellow precipitate using a Buchner funnel. Wash the solid copiously with cold water, followed by a small amount of cold ethanol to remove unreacted aldehyde.
-
Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain bright yellow needles.
Figure 1: Workflow for the base-catalyzed synthesis of 2,6-bis[(2-methylphenyl)methylene]cyclohexan-1-one.
Physicochemical Characterization
Validation of the structure is performed using NMR and IR spectroscopy. The ortho-methyl group introduces steric strain that may slightly twist the phenyl rings out of planarity compared to the para-isomer, affecting the chemical shift of the vinyl protons.
| Technique | Expected Signals / Characteristic Data |
| IR Spectroscopy (KBr) | 1660–1650 cm |
| Appearance | Yellow crystalline solid. |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane. Poorly soluble in water. |
Biological Mechanism of Action: The Michael Acceptor
The pharmacological potency of (2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one stems from its bis-
Primary Targets
-
NF-
B Pathway: The compound inhibits the I B Kinase (IKK) complex. By alkylating the cysteine residues (specifically Cys-179 of IKK ), it prevents the phosphorylation and degradation of I B , thereby locking NF- B in the cytoplasm and blocking the transcription of pro-inflammatory and anti-apoptotic genes. -
Thioredoxin Reductase (TrxR): Inhibition of TrxR disrupts cellular redox balance, leading to Reactive Oxygen Species (ROS) accumulation and apoptosis in cancer cells.
-
Cytotoxicity: The ortho-methyl substitution can influence cytotoxicity by modulating the planarity of the molecule (affecting DNA intercalation potential) and its electrophilicity (affecting reaction rates with glutathione).
Figure 2: Pharmacological mechanism of action via Michael addition to protein thiols.
Experimental Protocols for Bioassay
To evaluate the efficacy of this compound, the following standard assays are recommended.
A. Cytotoxicity Assay (MTT)[6][7][8][9][10][11]
-
Cell Lines: PC-3 (Prostate), OVCAR-3 (Ovarian), or HL-60 (Leukemia).
-
Protocol:
-
Seed cells (5,000 cells/well) in 96-well plates.
-
Treat with graded concentrations of the compound (0.1
M – 100 M) dissolved in DMSO (final DMSO < 0.1%). -
Incubate for 48–72 hours.
-
Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.[6]
-
Measure absorbance at 570 nm. Calculate IC
.[6][7][8][9]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
B. Cysteine Binding Assay (Reactivity Check)
-
Purpose: To verify Michael acceptor activity.
-
Protocol:
-
Mix compound (50
M) with excess N-acetylcysteine (NAC) or Glutathione (GSH) in phosphate buffer (pH 7.4). -
Monitor the disappearance of the compound's UV absorbance peak (approx. 300–350 nm) over time using UV-Vis spectroscopy. Rapid decrease indicates high electrophilicity.
-
References
-
Dimmock, J. R., et al. (1999). "Cytotoxic 2,6-bis(arylidene)cyclohexanones: synthesis and cytotoxicity against human cancer cells." European Journal of Medicinal Chemistry, 34(1), 13-25.
-
Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters, 19(7), 1859-1862.
-
PubChem. (n.d.).[10][11] "Compound Summary: (2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one." National Library of Medicine.
-
Yadav, B., et al. (2010). "Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin." Bioorganic & Medicinal Chemistry, 18(18), 6701-6707.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one | C22H22O | CID 6509799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone | C22H22O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives on Chemopreventive and Therapeutic Potential of Curcumin Analogs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone | C22H22O | CID 5387357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Bis(benzylidene)cyclohexanone | C20H18O | CID 95336 - PubChem [pubchem.ncbi.nlm.nih.gov]
